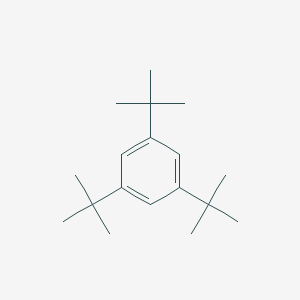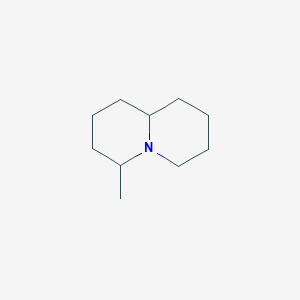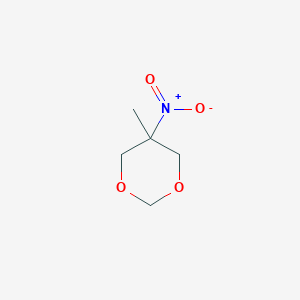
5-Methyl-5-nitro-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-5-nitro-1,3-dioxane is a chemical compound with the molecular formula C5H9NO4 . It is a type of 1,3-dioxane compound . These compounds are involved in industrial processes as by-products, when used as solvents, or as reagents in synthesis processes in fine organic chemistry .
Synthesis Analysis
The synthesis of 5-Methyl-5-nitro-1,3-dioxane has been studied computationally . The study involved the thermal decomposition reaction of 5-nitro-5-R-1,3-dioxane compounds, with R = H, Br, and CH3 . Computational calculations were performed with M06-2X, MPWB1K, PBE0, and ωB97X-D functionals, and 6–311+G(d,p) basis set in gas phase and also in solution with DMSO, at different temperatures .Molecular Structure Analysis
The molecular structure of 5-Methyl-5-nitro-1,3-dioxane has been represented in a computational study . The study proposed two different reaction mechanisms for the thermal decomposition of the compound .Chemical Reactions Analysis
The chemical reactions of 5-Methyl-5-nitro-1,3-dioxane involve thermal decomposition . The kinetic and thermodynamic data obtained indicate a favoring of the reaction when the molecule presents substituent groups in position 5 and when carried out in DMSO .Propiedades
Número CAS |
1194-36-1 |
|---|---|
Nombre del producto |
5-Methyl-5-nitro-1,3-dioxane |
Fórmula molecular |
C5H9NO4 |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
5-methyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C5H9NO4/c1-5(6(7)8)2-9-4-10-3-5/h2-4H2,1H3 |
Clave InChI |
AENNTASTLOXXMY-UHFFFAOYSA-N |
SMILES |
CC1(COCOC1)[N+](=O)[O-] |
SMILES canónico |
CC1(COCOC1)[N+](=O)[O-] |
Otros números CAS |
1194-36-1 |
Sinónimos |
5-METHYL-5-NITRO-1,3-DIOXANE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

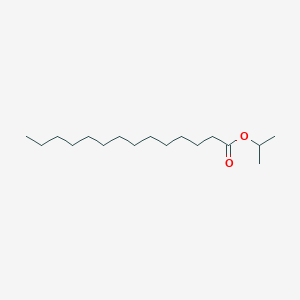
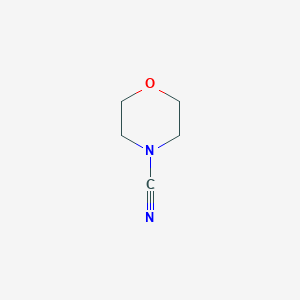
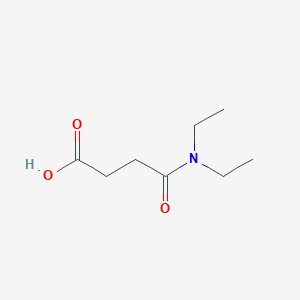
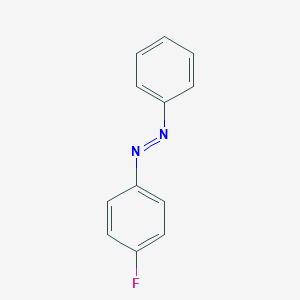
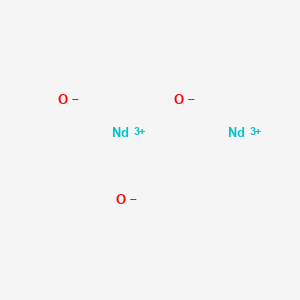

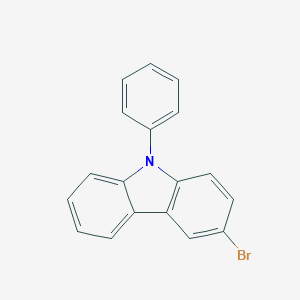

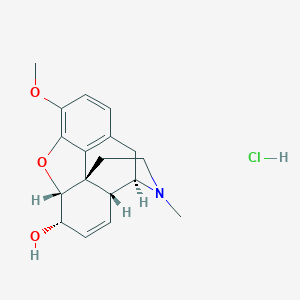
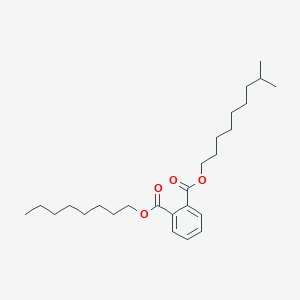
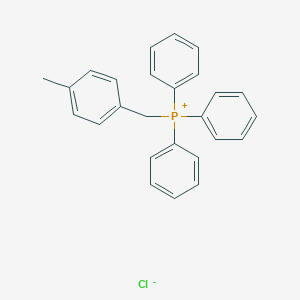
![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)
